(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid
CAS No.: 1314999-39-7
Cat. No.: VC0060135
Molecular Formula: C7H13NO2
Molecular Weight: 143.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314999-39-7 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.186 |
| IUPAC Name | (3R)-4,4-dimethylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |
| Standard InChI Key | FWOHOVIXBANHEB-RXMQYKEDSA-N |
| SMILES | CC1(CNCC1C(=O)O)C |
Introduction
Chemical Properties and Structure
Basic Information
(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid is identified by CAS number 1314999-39-7 and possesses the molecular formula C₇H₁₃NO₂ . With a molecular weight of 143.186 g/mol, this compound represents a relatively small molecular entity with significant chemical versatility . The IUPAC name for this compound is (3R)-4,4-dimethylpyrrolidine-3-carboxylic acid, which precisely identifies its structural features and stereochemistry.
Table 1 summarizes the key chemical identifiers and properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 1314999-39-7 |
| IUPAC Name | (3R)-4,4-dimethylpyrrolidine-3-carboxylic acid |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.186 g/mol |
| Standard InChI | InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |
| Standard InChIKey | FWOHOVIXBANHEB-RXMQYKEDSA-N |
| SMILES | CC1(CNCC1C(=O)O)C |
| PubChem Compound ID | 40479325 |
Structural Characteristics
The structure of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid centers around a five-membered pyrrolidine ring containing a nitrogen atom at position 1. The compound's distinctive features include two methyl groups located at the 4-position, creating a quaternary carbon center, and a carboxylic acid group at the 3-position with R-stereochemistry. This specific stereochemical configuration is crucial for its biological activity and pharmaceutical applications.
The chiral nature of this compound is particularly significant as it enables specific stereochemical interactions with biological targets, including enzymes and receptors. Such stereoselectivity is essential in pharmaceutical development, where the biological activity often depends on precise molecular recognition. The presence of the carboxylic acid group provides a reactive site for further derivatization, making this compound versatile for synthetic applications in medicinal chemistry.
Spectroscopic and Analytical Data
Analytical data for (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid includes predicted collision cross-section measurements for various adducts of the compound . These measurements provide valuable information for analytical identification and characterization of the molecule.
Table 2: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 144.10192 | 131.6 |
| [M+Na]⁺ | 166.08386 | 140.0 |
| [M+NH₄]⁺ | 161.12846 | 140.0 |
| [M+K]⁺ | 182.05780 | 136.1 |
| [M-H]⁻ | 142.08736 | 130.4 |
| [M+Na-2H]⁻ | 164.06931 | 135.4 |
| [M]⁺ | 143.09409 | 132.2 |
| [M]⁻ | 143.09519 | 132.2 |
These predicted collision cross-section values are particularly useful for mass spectrometry-based identification and quantification of the compound in complex matrices . The variations in cross-section areas between different adducts reflect the structural changes that occur during ionization, providing a fingerprint that can be used for reliable analytical detection.
Synthesis and Production
Synthetic Routes
The synthesis of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid typically begins with appropriate starting materials such as 4,4-dimethylpyrrolidine, which undergoes subsequent chemical transformations to introduce the carboxylic acid group at the 3-position with the correct stereochemistry. The synthetic process generally involves multiple chemical steps, potentially including oxidation or carboxylation reactions, depending on the specific starting materials and reaction conditions employed.
Achieving stereoselective synthesis to obtain the pure (R)-enantiomer represents a crucial aspect of the production process. This may involve either beginning with enantiomerically pure starting materials or employing chiral catalysts and stereoselective reactions to establish the desired stereochemistry. The synthetic challenge lies in achieving high enantioselectivity while maintaining good yields and purity.
Production Considerations
Applications and Uses
Pharmaceutical Applications
(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid has significant applications in pharmaceutical research and development, particularly in the synthesis of chiral drugs . Its primary value lies in serving as a key intermediate in the production of active pharmaceutical ingredients (APIs) for treating neurological disorders and other therapeutic areas . The compound's defined stereochemistry enables the development of drugs with high specificity and efficacy.
The pharmaceutical applications of this compound extend to various therapeutic areas where stereochemistry plays a critical role in biological activity. Its incorporation into drug candidates can impart specific conformational constraints, potentially enhancing binding affinity and selectivity for biological targets. The carboxylic acid functionality provides a versatile point for further derivatization, allowing for the synthesis of diverse drug candidates .
Research Applications
Beyond direct pharmaceutical development, (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid serves as a valuable tool in chemical and biological research . Its structural properties make it particularly useful in asymmetric synthesis and catalysis, where it can enhance the efficiency and stereoselectivity of chemical reactions . This application leverages the compound's defined stereochemistry to control the stereochemical outcome of subsequent reactions.
Additionally, the compound is employed in research aimed at designing novel bioactive molecules and investigating enzyme mechanisms . Its well-defined structure and stereochemistry make it an excellent probe for studying structure-activity relationships and elucidating the stereochemical requirements of biological targets. Researchers utilize this compound to develop new synthetic methodologies and to explore the impact of specific structural features on biological activity.
| Concentration | Volume needed for specific amounts |
|---|---|
| 1 mg | |
| 1 mM | 6.9842 mL |
| 5 mM | 1.3968 mL |
| 10 mM | 0.6984 mL |
To enhance solubility, heating the sample to 37°C followed by ultrasonic bath treatment is recommended . Once prepared, stock solutions should be stored in separate aliquots to avoid degradation from repeated freezing and thawing cycles . This practice helps maintain the integrity and stability of the solutions over time.
Future Research Directions
Synthetic Methodology Advancement
Advancements in synthetic methodologies for producing (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid with higher yields, improved stereoselectivity, or reduced environmental impact represent important areas for future research. Development of more efficient and scalable synthetic routes would enhance the compound's accessibility for research and pharmaceutical applications. This might involve innovative catalytic systems, novel reaction conditions, or alternative starting materials.
Research into green chemistry approaches for synthesizing this compound could minimize environmental impact while potentially reducing production costs. Additionally, exploration of enzymatic or biocatalytic methods might offer more sustainable and stereoselective synthetic routes. Continued refinement of analytical methods for characterizing the compound and assessing its purity would further support its reliable use in research and pharmaceutical development.
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